5,6-dibromo-1H-indazole
Description
Contextualization of the Indazole Heterocyclic System in Organic Chemistry
Indazole, also known as benzopyrazole, is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. caribjscitech.commdpi.comresearchgate.net This fusion results in a 10 π-electron system, which imparts it with characteristic aromatic properties. caribjscitech.commdpi.com The indazole core is a versatile structure found in numerous compounds with significant biological and pharmaceutical relevance, often serving as a bioisostere of indole. beilstein-journals.orgacs.org Its derivatives are integral to the development of various therapeutic agents. rsc.orgresearchgate.net
Fundamental Aromaticity and Electronic Structure of Indazoles
The aromaticity of indazole arises from the delocalization of its 10 π-electrons across the bicyclic system, conforming to Hückel's rule. beilstein-journals.org This delocalization contributes to its relative stability. beilstein-journals.org The fusion of the benzene and pyrazole rings results in a planar molecule where both rings maintain their aromatic character. beilstein-journals.org The electronic structure of indazole is characterized by the presence of two nitrogen atoms within the five-membered ring, which influences its chemical behavior, including its basicity and dipole moment. caribjscitech.com The indazole system can be considered to have dual characteristics of both pyridine (B92270) and pyrrole. caribjscitech.commdpi.com
The electronic properties of indazoles, such as their dipole moments, have been studied to understand the distribution of electron density within the molecule. For instance, the experimental dipole moment of 1H-indazole is 1.60 D, which is significantly different from that of 2-methyl-2H-indazole (3.40 D), highlighting the influence of the nitrogen substitution pattern on the electronic structure. thieme-connect.de
Exploration of Tautomeric Equilibria in Indazoles (e.g., 1H- and 2H-Indazole Forms)
A key feature of the indazole system is the existence of tautomeric equilibria, primarily between the 1H- and 2H-indazole forms. caribjscitech.comnih.gov While a 3H-indazole tautomer is theoretically possible, it lacks heteroaromatic character and is rarely observed. nih.gov The position of the proton on one of the two nitrogen atoms defines the specific tautomer. In the absence of substituents on the nitrogen atoms, N-unsubstituted indazoles predominantly exist as the 1H-tautomer in both solid and solution phases. thieme-connect.de
Thermodynamic and Kinetic Considerations of Tautomerism
The predominance of the 1H-tautomer is a result of its greater thermodynamic stability compared to the 2H-form. caribjscitech.comchemicalbook.com The energy difference between the two tautomers has been investigated using various theoretical and experimental methods. The 1H-tautomer is generally more stable by approximately 2.3 to 3.6 kcal/mol. caribjscitech.comchemicalbook.com For instance, calculations at the MP2/cc-pVTZ level show the 1H-tautomer to be more stable by 13.6 kJ mol−1 (approximately 3.25 kcal/mol). researchgate.net This stability difference is attributed to the benzenoid character of the 1H-form, which is energetically more favorable than the quinonoid structure of the 2H-form. nih.govresearchgate.net
While the 1H-isomer is thermodynamically favored, the 2H-isomer can be kinetically favored in certain reactions, such as alkylation. mdpi.com The reaction conditions, including the solvent and base used, can influence the ratio of N-1 to N-2 substituted products. mdpi.combeilstein-journals.org For example, in some reactions, the formation of the N-2 isomer is faster, but equilibration can lead to the more stable N-1 isomer. mdpi.com
Influence of Substituents on Tautomeric Preferences
Substituents on the indazole ring can significantly influence the tautomeric equilibrium. researchgate.net While electron-withdrawing groups like nitro (NO2) and methoxycarbonyl (MeOC(O)) at the 3-position have been shown to decrease the energy difference between the tautomers, the 1H-form generally remains more stable. researchgate.net However, theoretical calculations have suggested that for certain substituted indazoles, the 2H-tautomer can become more stable. researchgate.net
In the case of methyl 5-bromo-1H-indazole-3-carboxylate, the energy difference between the N1- and N2-tautomers at 50 °C is calculated to be 3.1 kcal/mol, favoring the N1-tautomer. beilstein-journals.orgnih.gov The nature and position of substituents can also create steric hindrance, which may favor substitution at the less hindered nitrogen atom. For instance, a substituent at the C-3 position can sterically hinder the N-2 position, leading to a higher regioselectivity for N-1 substitution. beilstein-journals.org
Significance of Halogenated Indazole Derivatives as Advanced Synthetic Intermediates
Halogenated indazoles are highly valuable as advanced synthetic intermediates in organic chemistry. rsc.orgnih.gov The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. nih.govchim.it These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules with diverse biological activities. rsc.orgnih.gov Many important pharmaceutical compounds are synthesized from halogenated indazole precursors. rsc.org
Strategic Role of Bromine Substituents in Chemical Reactivity
Bromine substituents are particularly strategic in enhancing the synthetic utility of indazoles. The carbon-bromine bond is sufficiently reactive to participate in common cross-coupling reactions, such as Suzuki and Heck couplings, yet stable enough to be carried through multi-step synthetic sequences. rsc.org The electronegativity and size of the bromine atom can also modulate the electronic properties and reactivity of the indazole ring system. fiveable.me
In the context of 5,6-dibromo-1H-indazole , the two bromine atoms offer multiple sites for functionalization. This allows for the sequential or simultaneous introduction of different substituents, leading to a high degree of molecular diversity. For example, the bromine at the 6-position of 6-bromo-1H-indazole can be iodinated at the 3-position, and the resulting 6-bromo-3-iodo-1H-indazole can then undergo selective cross-coupling reactions at either the C-Br or C-I bond. rsc.org This strategic placement of two distinct halogens provides a powerful tool for the construction of complex indazole-based molecules.
Overview of Research Trajectories for Brominated Indazoles
The research trajectories for brominated indazoles are predominantly channeled towards medicinal chemistry and materials science, owing to the versatility of the bromo-indazole scaffold. rsc.orgresearchgate.net The bromine atoms serve as key functional handles for introducing molecular diversity, most notably through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govrsc.org This strategy allows for the synthesis of a vast library of substituted indazoles for biological screening.
A major focus of this research is the development of protein kinase inhibitors for cancer therapy. researchgate.netrsc.org Kinases are a class of enzymes that are often dysregulated in cancer, and the indazole nucleus has proven to be an effective scaffold for designing inhibitors that target the ATP-binding site of these enzymes. chim.it Brominated indazoles are crucial intermediates in the synthesis of these inhibitors. For instance, derivatives synthesized from 5-bromo-indazole-3-carboxylic acid have been optimized as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in mood disorders. nih.gov Similarly, 6-bromoindazole has been used as a starting material in the synthesis of VEGFR-2 inhibitors. chim.it Research has shown that various substituted indazoles can selectively inhibit a range of kinases, including CDK2, CLK1, and DYRK1a, demonstrating the platform's tunability. nih.gov
Another significant research trajectory involves the functionalization of different positions on the indazole ring to modulate biological activity. researchgate.net For example, the synthesis of 6-aminoindazole derivatives, often starting from a brominated precursor like 6-bromo-1H-indazole, has yielded compounds with potent antiproliferative activity against various cancer cell lines. researchgate.net The position of the bromine atom is critical; for example, 4-bromoindazole has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com Furthermore, the development of efficient and regioselective bromination techniques, using reagents like N-bromosuccinimide (NBS) or employing photoredox catalysis, is an active area of research to facilitate access to specifically substituted indazole intermediates. nih.govrsc.orgresearchgate.net These advanced synthetic methods expand the toolkit available to chemists for creating novel indazole-based compounds with desired therapeutic properties. rsc.org
Table 2: Research Highlights of Brominated Indazole Derivatives
Brominated Precursor Research Focus/Target Key Findings Source 5-Bromo-indazole-3-carboxylic acid GSK-3β Inhibitors (Mood Disorders) Led to potent inhibitors with reduced hERG affinity and in vivo efficacy. nih.gov 6-Bromo-1H-indazole Anticancer Agents Characterized for its potent anti-proliferative activity across a spectrum of cancer cell lines. 6-Bromoindazole VEGFR-2 Inhibitors (Anticancer) Used as a key intermediate for iodination and subsequent synthesis of inhibitors. researchgate.net 4-Bromo-1H-indazole Nitric Oxide Synthase (NOS) Inhibition Investigated as a potent inhibitor of neuronal nitric oxide synthase activity. rsc.org Various Brominated Indazoles General Kinase Inhibition Serve as versatile building blocks for anticancer drugs like Axitinib and Pazopanib. [4, 7] 4-Substituted Indazoles Regioselective C7-Bromination Developed efficient methods for C7 bromination and subsequent Suzuki-Miyaura coupling for creating C-C bonds. [10, 11]
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYAAZRWVNEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Transformations and Derivatization Strategies of 5,6 Dibromo 1h Indazole Scaffolds
Cross-Coupling Reactions at Bromine Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms at the C5 and C6 positions of the indazole ring are amenable to various such transformations.
Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a widely used method for creating biaryl and heteroaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups and generally mild reaction conditions. mdpi.comrsc.org For dibrominated indazoles, this reaction allows for the selective introduction of aryl or heteroaryl moieties at the bromine-substituted positions.
The synthesis of various substituted biaryl derivatives can be achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate in a solvent system like DME/H₂O. The choice of catalyst, ligand, and base can influence the efficiency and selectivity of the coupling reaction. For instance, palladium acetate (B1210297) (Pd(OAc)₂) with ligands like Xantphos and a base like cesium carbonate (Cs₂CO₃) has also been employed.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Brominated Indazoles This table is representative of typical conditions and may not reflect reactions specifically on the 5,6-dibromo-1H-indazole scaffold due to limited direct examples in the provided search results.
| Catalyst / Ligand | Base | Solvent | Reactant | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Arylboronic acid | Biaryl derivative |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Heteroarylboronic acid | Heteroaryl-substituted indazole |
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comrsc.org This reaction is instrumental in synthesizing alkynyl-substituted indazoles, which are valuable precursors for more complex molecules. The reaction conditions often involve a palladium complex, a copper salt (like CuI), and an amine base. rsc.org
For instance, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes has been successfully demonstrated using palladium catalysis, highlighting the feasibility of such reactions on dibrominated heterocyclic systems. researchgate.net In some cases, protection of the N-H group of the indazole may be necessary to achieve successful coupling at the C3 position, and similar considerations may apply to reactions at the C5 and C6 positions. mdpi.com
Table 2: General Conditions for Sonogashira Cross-Coupling
| Catalyst System | Base | Solvent | Reactant | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Terminal alkyne | Alkynyl-substituted indazole mdpi.com |
Heck Coupling Reactions
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction has been applied to bromoindazoles to introduce vinyl groups. For example, a method for the chemoselective olefination of 3-bromoindazoles has been developed under ball-milling conditions. beilstein-journals.org This approach was utilized in the synthesis of the drug Axitinib, starting from 6-bromo-1H-indazole, which was first brominated at the C3 position and then N-protected to give 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. beilstein-journals.org This intermediate then underwent a Heck coupling reaction. beilstein-journals.org
The reaction often employs a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as PPh₃, and a base like triethylamine (B128534) (TEA). beilstein-journals.org
Other Metal-Catalyzed Cross-Couplings (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of amine functionalities onto the indazole scaffold by reacting the dibromo-indazole with primary or secondary amines. This method is crucial for synthesizing N-arylated derivatives, which are common motifs in pharmacologically active compounds. uni-rostock.de
The reaction typically requires a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base such as cesium carbonate. The synthesis of various heterocyclic structures, including carbazoles and phenothiazines, often relies on this powerful C-N bond-forming reaction. uni-rostock.denih.gov
Nucleophilic Substitution Reactions
The bromine atoms on the this compound ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com Nucleophiles such as amines or thiols can replace the bromine atoms, providing a direct route to functionalized indazoles. The reactivity of the bromine atoms is enhanced by the electron-withdrawing nature of the indazole ring system.
Further Functionalization of the Indazole Core (beyond bromine sites)
Beyond the reactive bromine sites, the indazole core itself offers opportunities for further functionalization, primarily at the nitrogen atoms and the C3 position.
The direct alkylation of the 1H-indazole ring typically leads to a mixture of N1 and N2-substituted products. nih.govnih.gov The regioselectivity of N-alkylation is influenced by the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govthieme-connect.de For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either N1 or N2 alkylation. nih.govbeilstein-journals.org The use of sodium hydride in THF has been shown to be selective for N1 alkylation in several C3-substituted indazoles. nih.gov
The C3 position of the indazole ring can also be functionalized. For instance, bromination at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin under specific conditions, including ultrasound assistance. rsc.orgbeilstein-journals.org This C3-bromo intermediate can then participate in further cross-coupling reactions, expanding the structural diversity of the resulting molecules. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| 6-bromo-1H-indazole |
| Axitinib |
| N-bromosuccinimide (NBS) |
| Dibromohydantoin |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Palladium acetate (Pd(OAc)₂) |
| Xantphos |
| Sodium carbonate |
| Cesium carbonate |
| Triethylamine (TEA) |
| Methyl 5-bromo-1H-indazole-3-carboxylate |
| Sodium hydride |
| Copper(I) iodide (CuI) |
| Triphenylphosphine (PPh₃) |
| Diisopropylethylamine (DIPEA) |
| 1,8-bis(dimethylamino)naphthalene |
| 3,4-dihydropyran |
N-Alkylation and N-Arylation Strategies
The derivatization of the this compound scaffold at its nitrogen positions is a critical step for modulating its biological and chemical properties. N-alkylation and N-arylation introduce substituents that can significantly influence the molecule's steric and electronic profile, which is crucial for its application in medicinal chemistry and material science. The regioselectivity of these reactions, affording either N-1 or N-2 substituted products, is a key challenge governed by the interplay of substrates, reagents, and reaction conditions.
The N-alkylation of the indazole ring system is highly sensitive to both steric and electronic effects of substituents on the ring, as well as the choice of base and solvent. nih.gov For the this compound substrate, the two electron-withdrawing bromine atoms increase the acidity of the N-H proton, facilitating deprotonation. The regiochemical outcome of alkylation depends heavily on the reaction conditions. Studies on variously substituted indazoles have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in a coordinating solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated regioisomer. nih.govnih.govresearchgate.net Conversely, employing a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to a mixture of N-1 and N-2 isomers, with the ratio being close to equal in some cases. bohrium.comresearchgate.net The choice of the alkylating agent, from simple alkyl halides to more complex electrophiles, is also a determining factor in the reaction's success and selectivity. nih.gov
For N-arylation, the palladium-catalyzed Buchwald-Hartwig amination is the predominant strategy. organic-chemistry.orgacs.org This reaction creates a carbon-nitrogen bond between the indazole nitrogen and an aryl halide or triflate. organic-chemistry.org The success of this transformation on the this compound scaffold requires a carefully selected palladium precatalyst, a suitable phosphine ligand (e.g., sterically hindered biarylphosphines), and a base. nih.gov The reaction conditions must be optimized to favor the desired C-N bond formation while avoiding potential side reactions, such as the competitive oxidative addition into the C-Br bonds at the 5 or 6 positions of the indazole ring. The choice of ligand is critical in controlling the reactivity and selectivity of the catalytic system. organic-chemistry.orgnih.gov
| Transformation | Substrate | Reagent(s) | Catalyst/Base/Solvent | Product(s) | Key Findings & Citation |
|---|---|---|---|---|---|
| N-Alkylation | Substituted 1H-Indazole | Alkyl Bromide | NaH / THF | Predominantly N-1 Alkyl Indazole | This system generally provides high regioselectivity for the thermodynamically favored N-1 isomer. nih.govnih.govresearchgate.net |
| N-Alkylation | Substituted 1H-Indazole | Benzyl Bromide | K2CO3 / DMF | Mixture of N-1 and N-2 Benzyl Indazoles | Often results in nearly equal ratios of N-1 and N-2 regioisomers. bohrium.comresearchgate.net |
| N-Arylation | Substituted 1H-Indazole | Aryl Halide (e.g., Aryl Bromide) | Pd Catalyst (e.g., Pd(OAc)2) + Ligand / Base (e.g., Cs2CO3) | N-1 and/or N-2 Aryl Indazole | A standard method for C-N bond formation. The ligand and reaction conditions are crucial for success and selectivity. organic-chemistry.orgacs.orgtandfonline.com |
C-Functionalization through C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. rsc.org For the this compound core, C-H activation strategies offer pathways to introduce substituents at the C-3, C-4, and C-7 positions. However, a significant challenge is the potential for competitive reactivity at the C-Br bonds, which are susceptible to oxidative addition by many transition metal catalysts, particularly palladium. nih.gov Therefore, catalyst systems and conditions must be judiciously chosen to favor C-H over C-Br cleavage.
Iridium-catalyzed C-H borylation is a particularly effective strategy for the functionalization of indazoles, typically exhibiting high regioselectivity for the C-3 position, especially on N-protected substrates. rsc.orgescholarship.org The use of an iridium catalyst, such as one generated from [Ir(OMe)COD]2 and a bipyridine ligand, with a boron source like bis(pinacolato)diboron (B136004) (B2pin2), can selectively install a boronate ester at the C-3 position. nih.gov This transformation is valuable as it generally avoids interference from the aryl bromide functionalities and provides a versatile boronate ester handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of a wide array of aryl or vinyl groups. rsc.org
Palladium and rhodium catalysts are also extensively used for C-H activation, often enabling direct arylation. nih.govnih.gov However, for this compound, direct C-H arylation using palladium catalysis is complicated by the high reactivity of the C-Br bonds. Achieving selective C-H activation would likely require specific directing groups attached to the indazole nitrogen to guide the catalyst to a specific C-H bond (e.g., C-7) and reaction conditions that kinetically favor C-H metalation over C-Br oxidative addition. mdpi.com Rhodium-catalyzed C-H activation can also be employed, sometimes in the context of constructing the indazole ring itself or for functionalizing the aryl ring of an N-aryl-indazole derivative. nih.govresearchgate.net For the this compound scaffold, these advanced methods would require careful optimization to control the site of reaction.
| Transformation | Catalytic System | Typical Reagent | Likely Position of Functionalization | Key Considerations & Citation |
|---|---|---|---|---|
| C-H Borylation | Iridium (e.g., [Ir(OMe)COD]2 / dtbpy) | B2pin2 | C-3 | Highly regioselective for the C-3 position on N-protected indazoles; avoids competitive C-Br activation. rsc.orgnih.gov |
| Direct C-H Arylation | Palladium (e.g., Pd(OAc)2) | Aryl Halide | C-3, C-7 (Directing Group Dependent) | Challenging due to competitive C-Br bond activation. Requires specific ligands and/or directing groups to achieve selectivity. nih.govmdpi.com |
| C-H Annulation/Alkylation | Rhodium (e.g., [Cp*RhCl2]2) | Alkyne or Aldehyde | C-7 (Directing Group Dependent) | Often requires a directing group on the indazole nitrogen to control regioselectivity for ortho-C-H activation. nih.govresearchgate.net |
Spectroscopic Characterization and Structural Elucidation of 5,6 Dibromo 1h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,6-dibromo-1H-indazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, chemists can deduce the connectivity of atoms and gain insights into the electronic environment of the molecule. wikipedia.orgbhu.ac.in
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. In the context of this compound, the chemical shifts of the aromatic and heterocyclic protons are characteristic. The protons directly attached to the aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The specific positions of the bromine atoms at C5 and C6 influence the chemical shifts of the remaining protons on the benzene (B151609) ring (H-4 and H-7) and the pyrazole (B372694) ring (H-3).
For instance, in a related compound, 4,6-dibromo-1H-indazole, the aromatic protons at C5 and C7 appear as singlets at δ 7.12 and δ 7.32 ppm, respectively. ajrconline.org The proton on the pyrazole ring (N=CH) is observed further downfield at δ 7.98 ppm, and the N-H proton of the cyclic amine appears as a broad singlet at a significantly downfield chemical shift of δ 11.95 ppm. ajrconline.org The deshielding effect of the electron-withdrawing bromine atoms influences the precise chemical shifts of adjacent protons. The presence of a circulating pi-electron system in the aromatic ring induces a magnetic field that reinforces the external field, causing the aryl protons to be highly deshielded and resonate at these lower field values. libretexts.org
The chemical shifts are also sensitive to the solvent used and the presence of other substituents on the indazole ring. ipb.pt For example, the N-H proton signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Brominated Indazole Derivatives.
| Proton | 4,6-dibromo-1H-indazole ajrconline.org | 6-bromo-4-methoxy-1H-indazole ajrconline.org |
|---|---|---|
| Aromatic CH | 7.12 (s, 1H), 7.32 (s, 1H) | 6.85 (s, 1H), 6.91 (s, 1H) |
| N=CH (cyclic) | 7.98 (s, 1H) | 7.74 (s, 1H) |
| N-H (cyclic) | 11.95 (s, 1H) | 11.23 (s, 1H) |
| OCH₃ | - | 3.88 (s, 3H) |
Data presented for related brominated indazole systems to illustrate typical chemical shift regions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for the comprehensive mapping of the carbon framework. savemyexams.com The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and other electronic effects.
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| C-Br | ~110 - 125 |
| Aromatic/Heterocyclic C | ~110 - 150 bhu.ac.in |
| Quaternary Aromatic C | ~130 - 150 |
These are general expected ranges based on typical values for similar structures.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique for characterizing nitrogen-containing heterocycles like this compound. wikipedia.org It provides direct information about the electronic environment of the nitrogen atoms. nasa.gov Since indazole can exist in different tautomeric forms (1H- and 2H-), ¹⁵N NMR is particularly useful for studying this equilibrium. mdpi.commdpi.com
The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including bonding and hybridization. huji.ac.il The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR lines, and a wide range of chemical shifts, making it suitable for distinguishing between different nitrogen environments. wikipedia.orgmdpi.com However, the low natural abundance (0.36%) and lower gyromagnetic ratio of ¹⁵N make it an insensitive nucleus, often requiring isotopic enrichment or specialized techniques like heteronuclear correlation experiments (e.g., ¹H-¹⁵N HMBC) for detection. wikipedia.orghuji.ac.il
For indazoles, the ¹⁵N chemical shifts can definitively distinguish between the N1 and N2 atoms. Studies on related azole compounds have shown that ¹⁵N NMR is a reliable method for determining tautomeric structures. researchgate.netrsc.org For example, in the solid state, the 1H-tautomer of indazole is known to be more stable than the 2H form by approximately 21.4 kJ mol⁻¹. mdpi.com This difference in stability would be reflected in the ¹⁵N NMR spectrum in solution, potentially showing signals for both tautomers if the interconversion is slow on the NMR timescale.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. edinst.commt.com
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. libretexts.org In this compound, key functional groups include the N-H bond of the pyrazole ring, C-H bonds of the aromatic system, C=C and C=N bonds within the rings, and the C-Br bonds.
N-H Stretching: The N-H stretching vibration in indazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. ajrconline.org In a study of 4,6-dibromo-1H-indazole, this peak was observed at 3294 cm⁻¹. ajrconline.org The broadness is often due to hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹. vscht.cz For 4,6-dibromo-1H-indazole, this was seen at 3024 cm⁻¹. ajrconline.org
Ring Vibrations (C=C, C=N): The stretching vibrations of the C=C and C=N bonds within the bicyclic ring system typically occur in the 1400-1600 cm⁻¹ region. libretexts.org A peak at 1594 cm⁻¹ in 4,6-dibromo-1H-indazole is attributed to the cyclic N=CH group. ajrconline.org
C-Br Stretching: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹. A band at 688 cm⁻¹ in 4,6-dibromo-1H-indazole corresponds to the Ar-Br stretch. ajrconline.org
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3500 | Medium-Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| C=C / C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-Br | Stretch | 500 - 700 | Strong |
Based on data from related compounds and general IR correlation tables. ajrconline.orglibretexts.orgvscht.cz
Vibrational spectroscopy is a powerful tool for studying the three-dimensional structure (conformation) and intermolecular forces, such as hydrogen bonding. nih.govniscpr.res.in The position and shape of vibrational bands, particularly the N-H stretching band, are highly sensitive to the molecular environment.
In the solid state, this compound molecules are likely to be linked by intermolecular N-H···N hydrogen bonds, forming dimers or larger aggregates. This hydrogen bonding would cause a significant red-shift (a shift to lower frequency) and broadening of the N-H stretching band in the IR spectrum compared to the gas phase or a very dilute solution in a non-polar solvent. dntb.gov.ua By analyzing these shifts, the strength and nature of the hydrogen bonds can be inferred.
Computational studies, often used in conjunction with experimental vibrational spectroscopy, can help to predict the stable conformers of a molecule and their corresponding vibrational spectra. niscpr.res.in By comparing the calculated spectra with the experimental data, the most likely conformation in the solid state or in solution can be determined. Vibrational spectroscopy can thus provide detailed insights into the supramolecular structure of this compound. scribd.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. measurlabs.com For this compound, HRMS would confirm the presence of two bromine atoms by showing a characteristic isotopic pattern for the molecular ion peak. The presence of two bromine atoms (isotopes 79Br and 81Br) results in a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1. This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. measurlabs.comvulcanchem.com For instance, the calculated exact mass for C₇H₄Br₂N₂O, a related dibrominated indazole derivative, is 291.93 g/mol , a value that can be precisely verified using HRMS.
Below is a hypothetical HRMS data table for this compound, illustrating the expected isotopic pattern.
| Ion | Calculated m/z | Observed m/z | Intensity (%) |
| [M]⁺ (C₇H₄⁷⁹Br₂N₂) | 273.8799 | 273.8801 | 50.5 |
| [M+2]⁺ (C₇H₄⁷⁹Br⁸¹BrN₂) | 275.8778 | 275.8780 | 100.0 |
| [M+4]⁺ (C₇H₄⁸¹Br₂N₂) | 277.8758 | 277.8760 | 49.5 |
This table is illustrative and represents expected values.
Common fragmentation patterns for heterocyclic aromatic compounds involve the loss of small, stable molecules. For this compound, potential fragmentation pathways could include:
Loss of a bromine atom: This would result in a significant peak at [M-Br]⁺.
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings.
Loss of N₂: Cleavage of the pyrazole ring can lead to the expulsion of a nitrogen molecule.
The fragmentation of related indazole derivatives often involves cleavages adjacent to functional groups. libretexts.org The specific fragmentation pattern is reproducible and provides critical information for structural confirmation. acdlabs.com
Advanced X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.info This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis provides the most accurate and detailed structural information for a compound in its solid state. bohrium.comresearchgate.net Studies on various indazole derivatives have revealed key structural features. For example, the analysis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole showed two independent molecules in the asymmetric unit, differing mainly in the orientation of the allyl substituents. imist.ma Similarly, the crystal structure of 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole also revealed two independent molecules with different allyl group orientations. iucr.org In many indazole derivatives, the indazole ring system itself is found to be approximately planar. nih.gov The first X-ray structures of four (1H-indazol-1-yl)methanol derivatives have also been reported, providing valuable structural benchmarks. nih.gov
A representative table of crystallographic data for an indazole derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.427(2) |
| b (Å) | 17.283(4) |
| c (Å) | 13.759(2) |
| β (°) | 122.773(12) |
| Volume (ų) | 2084.1(7) |
| Z | 4 |
This data is for a representative N-phenylbenzo[g]indazole derivative and serves as an example of typical crystallographic parameters. researchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. rsc.org In the crystal structure of 1H-indazole-3-carbaldehyde, molecules form dimers linked by N—H···O hydrogen bonds, and these dimers are further connected through C—H···O interactions. researchgate.net The crystal packing of many indazole derivatives is significantly influenced by π-π stacking interactions between the indazole rings. rsc.org For instance, in some structures, these interactions lead to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net In substituted indazoles, weak C—H···O, C—H···Br, and C—H···Cl hydrogen bonds can also play a crucial role in stabilizing the crystal structure. imist.maiucr.org The study of these non-covalent interactions is essential for understanding the supramolecular chemistry of indazole derivatives and for designing new materials with specific solid-state properties. ujaen.es
Based on a comprehensive search for published computational and theoretical studies, the specific data required to generate a detailed article on "this compound" according to the provided outline is not available. Scientific literature containing the explicit Density Functional Theory (DFT) calculations, geometry optimization, spectroscopic predictions, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this particular compound could not be located.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that adheres strictly to the requested outline for this compound. Generating content would require access to specific research data that does not appear to be publicly available.
Computational and Theoretical Studies on 5,6 Dibromo 1h Indazole
Theoretical Investigation of Tautomeric Equilibria and Stability
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, arising from the different possible positions of the hydrogen atom on the pyrazole (B372694) ring nitrogen atoms. The equilibrium between these forms is a critical aspect of their chemistry, influencing their physical properties and biological activity.
Energy Differences and Relative Stabilities of 1H- and 2H-Indazole Tautomers
Quantum chemical calculations, such as those using the MP2/6-31G** level of theory, indicate that for the unsubstituted indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov Similar energy differences have been calculated in both the gas phase and in aqueous solution, suggesting a consistent preference for the 1H form. nih.gov
Further supporting this trend, Density Functional Theory (DFT) calculations on a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, show that the 1H-tautomer is favored over the 2H-tautomer by 3.1 kcal/mol at 50 °C. beilstein-journals.org This suggests that the presence of bromine atoms on the benzene (B151609) ring does not reverse the inherent stability preference of the indazole core. The 1H-indazole form possesses a benzenoid structure, which is generally more stable than the quinonoid structure of the 2H-indazole. beilstein-journals.org
| Compound | Computational Method | Phase | Energy Difference (ΔE) favoring 1H-tautomer | Reference |
|---|---|---|---|---|
| 1H-Indazole | MP2/6-31G** | Not Specified | 15 kJ·mol⁻¹ (~3.6 kcal/mol) | nih.gov |
| 1H-Indazole | Not Specified | Gas Phase | 14.5 kJ·mol⁻¹ (~3.5 kcal/mol) | nih.gov |
| 1H-Indazole | Not Specified | Water | 15.9 kJ·mol⁻¹ (~3.8 kcal/mol) | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT | Not Specified (at 50 °C) | 3.1 kcal/mol | beilstein-journals.org |
Solvent Effects on Tautomeric Equilibria using Implicit and Explicit Solvation Models
The surrounding solvent environment can significantly influence the position of a tautomeric equilibrium. nih.gov Computational models are essential for predicting and understanding these effects. These models generally fall into two categories: implicit and explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute molecule. The model calculates how the solvent polarizes in response to the solute's charge distribution, which can differentially stabilize the tautomers. Generally, a more polar solvent will preferentially stabilize the tautomer with a larger dipole moment.
Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining tautomeric preference. While more computationally intensive, this approach provides a more detailed and accurate picture of the solvation shell's influence.
For indazole itself, the energy difference between the 1H and 2H tautomers is quite similar in the gas phase and in water, suggesting that solvent polarity may not dramatically shift the equilibrium for the parent compound. nih.gov However, for other heterocyclic systems, solvent effects have been shown to be significant, sometimes altering which tautomer is the most stable. nih.gov The specific impact of various solvents on the tautomeric equilibrium of 5,6-dibromo-1H-indazole would depend on the difference in polarity between its 1H- and 2H-tautomers and their capacity for specific interactions, like hydrogen bonding, with solvent molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into reaction feasibility, selectivity, and the roles of catalysts or reagents.
A pertinent example is the study of the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally similar to this compound. beilstein-journals.org Experimental results often yield a mixture of N1 and N2 alkylated products. DFT calculations were employed to understand and predict the conditions that would favor one isomer over the other.
The computational study revealed that the reaction mechanism and the resulting product ratio are highly dependent on the reaction conditions, such as the base and solvent used. For instance, calculations suggested that the presence of a cesium carbonate base could lead to a chelation mechanism that favors the formation of the N1-substituted product. beilstein-journals.org The model can also calculate atomic partial charges and Fukui indices, which provide further support for the proposed reaction pathways by identifying the most nucleophilic sites on the indazole ring under different conditions. beilstein-journals.org Such mechanistic insights derived from computational modeling are invaluable for designing synthetic routes that are both efficient and highly selective.
Role of 5,6 Dibromo 1h Indazole As a Fundamental Building Block in Advanced Organic Synthesis
Precursor for Complex Indazole Architectures
The dibrominated indazole core is a valuable scaffold for building intricate molecular frameworks. The bromine atoms can be selectively replaced or can direct further substitutions, enabling the synthesis of polysubstituted indazoles and the construction of fused and bridged ring systems.
The bromine atoms on the 5,6-dibromo-1H-indazole ring are excellent leaving groups in various cross-coupling reactions, making them ideal handles for introducing a wide range of substituents. This reactivity is fundamental to creating polysubstituted indazoles with tailored electronic and steric properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing positions. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups. These reactions are often highly efficient and regioselective, enabling the precise construction of target molecules.
The synthesis of polysubstituted indazoles is critical for developing new pharmaceutical agents and functional materials. The ability to systematically vary the substituents on the indazole core allows for the fine-tuning of a molecule's biological activity or material properties.
Table 1: Examples of Polysubstituted Indazoles Synthesized from Dibromo-1H-indazole Precursors
| Precursor | Reagents and Conditions | Product | Application Area |
|---|---|---|---|
| This compound | Arylboronic acid, Pd catalyst, base | 5-Aryl-6-bromo-1H-indazole | Intermediate for further functionalization |
| This compound | Alkene, Pd catalyst, base | 5-Alkenyl-6-bromo-1H-indazole | Organic electronics |
| This compound | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-6-bromo-1H-indazole | Materials science |
Beyond simple substitution, the bromine atoms of this compound can participate in intramolecular reactions to form more complex, rigid structures such as fused and bridged indazole systems. These polycyclic architectures are of significant interest in drug discovery as they can mimic the core structures of natural products and provide access to novel chemical space.
One common strategy involves a two-step process where one bromine atom is first functionalized with a chain containing a reactive group. Subsequent intramolecular cyclization, often promoted by a metal catalyst or base, leads to the formation of a new ring fused to the indazole core. For example, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of indazolo[3,2-a]isoquinoline derivatives.
Bridged indazole systems can be synthesized through more complex multi-step sequences, often involving the formation of macrocyclic intermediates that undergo transannular bond-forming reactions. These challenging syntheses yield unique three-dimensional structures with potential applications in areas such as catalysis and molecular recognition.
Scaffold Diversification and Chemical Library Synthesis
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netresearchgate.net this compound serves as an excellent starting point for the generation of chemical libraries, which are large collections of related compounds used in high-throughput screening to identify new drug leads.
The key to efficient chemical library synthesis is the use of robust and versatile chemical reactions that allow for the rapid introduction of diverse functional groups. The reactivity of the C-Br bonds in this compound makes it highly amenable to parallel synthesis techniques.
A common approach is to use a "hub-and-spoke" strategy, where the dibromo-indazole core acts as the central hub. A variety of building blocks can then be coupled to the bromine positions in a combinatorial fashion, rapidly generating a large number of distinct analogs. For example, a library of 5,6-disubstituted indazoles can be prepared by performing two sequential but different cross-coupling reactions.
Another powerful technique is diversity-oriented synthesis (DOS), which aims to create libraries of structurally complex and diverse molecules. cam.ac.uk Starting from this compound, a series of reactions can be employed to systematically build up molecular complexity and introduce multiple points of diversity, leading to a wide exploration of chemical space. cam.ac.uk
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the indazole ring system have led to its exploration in the field of advanced materials science. chemimpex.comsmolecule.com By modifying the indazole core with different functional groups, researchers can tune its properties for specific applications.
Indazole derivatives have shown promise as components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemscene.com The ability to create extended π-conjugated systems by coupling aromatic groups to the this compound scaffold is particularly important in this context.
The introduction of electron-donating and electron-withdrawing groups onto the indazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection, transport, and recombination processes in organic electronic devices. The development of new indazole-based materials is an active area of research with the potential to lead to more efficient and stable organic electronics. chemscene.com
Exploration in Photonic Devices
The unique electronic and structural characteristics of this compound and its derivatives have prompted their exploration in the field of photonic devices. The incorporation of this dibrominated indazole moiety into larger conjugated systems can influence the optical properties of the resulting materials. While direct studies on this compound for photonics are not extensively documented, the broader class of indazole derivatives is recognized for its potential in creating novel materials for organic electronics and photonic devices. chemimpex.com The bromine atoms can serve as handles for introducing various functional groups that can tune the light-absorbing and emitting properties of the molecule. For instance, the development of materials with tailored properties is an area of interest for this class of compounds. chemimpex.com
The synthesis of complex heterocyclic systems is crucial for developing new materials with applications in photonics. The functionalization of indazole rings is a key step in creating these materials. The ability to introduce different substituents allows for the fine-tuning of the electronic and optical properties of the resulting molecules.
| Application Area | Potential Role of Indazole Derivatives | Key Structural Features |
| Organic Electronics | Building blocks for conductive polymers and small molecules | Tunable electronic properties through substitution |
| Photonic Devices | Components in light-emitting or light-absorbing materials | Modified photophysical properties due to functionalization |
| Sensors | Active materials in chemical sensors | Ability to form stable complexes with metal ions |
This table summarizes the potential applications of indazole derivatives in materials science, based on their structural and electronic properties.
Polymer Development with Enhanced Properties (e.g., conductivity, fluorescence)
The development of polymers with enhanced properties such as electrical conductivity and fluorescence is a significant area of materials science research. While information specifically on polymers derived from this compound is limited, the broader class of indazole-containing polymers, or polyindazoles, has been explored for their potential as organic conductors. thieme-connect.com The synthesis and basic chemical properties of polyindazoles have been a subject of academic interest. atlas.jp
Conducting polymers are characterized by a conjugated π-electron system along the polymer backbone, which allows for the movement of charge carriers. researchgate.net Doping, the process of introducing small amounts of impurities, can significantly increase the electrical conductivity of these polymers. nih.gov The structure of the monomer unit is critical in determining the properties of the final polymer. The use of functionalized monomers, such as those derived from this compound, could offer a pathway to polymers with tailored electronic and photophysical characteristics. For example, the bromine atoms could be replaced with other functional groups to influence the polymer's solubility, processability, and electronic properties.
Fluorescent polymers are another important class of materials with applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging. The fluorescence of a polymer is determined by its chemical structure. While many conventional fluorescent polymers are fully conjugated, there is growing interest in non-conjugated polymers that exhibit fluorescence. acs.org The incorporation of specific fluorophores into a polymer chain is a common strategy for creating fluorescent materials. Indazole derivatives can exhibit fluorescence, and their inclusion in a polymer backbone could lead to new fluorescent materials. The development of polymers from 5,6-difluoro-1H-indazole for enhanced fluorescence has been noted.
| Polymer Type | Potential Monomer | Desired Property | Relevant Research Area |
| Conductive Polymer | This compound derivative | Electrical Conductivity | Organic Electronics thieme-connect.com |
| Fluorescent Polymer | Functionalized Indazole | Fluorescence | Materials for OLEDs, Bioimaging acs.org |
This table outlines the potential use of this compound derivatives in the development of polymers with enhanced properties.
Indazole Ligands for Metal Ion Binding in Materials
The indazole scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. The nitrogen atoms of the pyrazole (B372694) ring can act as donor atoms, forming stable complexes with transition metals. The specific substituents on the indazole ring can influence the coordination behavior and the properties of the resulting metal complexes.
The coordination chemistry of indazole derivatives with various metal ions, including Cu(II), Co(II), Ag(I), Zn(II), and Cd(II), has been studied. tandfonline.comacs.orgmdpi.com These studies have revealed that indazoles can form complexes with different geometries and dimensionalities, from simple mononuclear species to extended coordination polymers. mdpi.comrsc.org The nature of the metal ion, the counter-anion, and the substituents on the indazole ligand all play a role in determining the final structure of the complex. tandfonline.comacs.org
The resulting metal-indazole complexes can exhibit a range of interesting properties, including magnetic, luminescent, and catalytic activities. For example, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have shown interesting magnetic and luminescence properties. rsc.org The development of d10-based compounds with ligands like 1H-indazole-6-carboxylate is of interest for photochemical and electroluminescence applications. mdpi.com
While there is no specific research detailing the use of this compound as a ligand, its structural similarity to other studied indazoles suggests its potential in this area. The bromine atoms could influence the electronic properties of the ligand and, consequently, the properties of the metal complex. They could also serve as reactive sites for post-synthetic modification of the complex. The ability of indazole derivatives to form stable complexes with metal ions opens up possibilities for their use in catalysis and sensor technology. chemimpex.com
| Metal Ion | Indazole Ligand Example | Resulting Complex Type | Potential Application |
| Cu(II), Co(II), Ag(I) | 4,5,6,7-tetrahydro-1H-indazole | Mononuclear complexes tandfonline.com | Antimicrobial, antioxidant tandfonline.com |
| Zn(II), Cd(II), Hg(II) | Di(1H-indazol-1-yl)methane | Tetrahedral and polynuclear complexes acs.org | N/A |
| Zn(II), Cd(II) | 1H-indazole-6-carboxylic acid | Coordination polymers (double chain, 3D network) mdpi.com | Photoluminescent materials mdpi.com |
| Transition Metals | 1H-indazole-4-carboxylic acid | 2D Coordination polymers rsc.org | Magnetic and luminescent materials rsc.org |
This table provides examples of metal complexes formed with various indazole ligands and their potential applications, illustrating the versatility of the indazole scaffold in coordination chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-dibromo-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly employed:
Friedel-Crafts halogenation : Introduce bromine atoms to the indazole scaffold using AlCl₃ as a catalyst in a halogenated solvent (e.g., 1,2-dichlorobenzene) .
Cyclization with hydrazine hydrate : Treat intermediates with hydrazine hydrate in DMF at elevated temperatures (80–100°C) to form the indazole ring .
- Key Variables : Excess brominating agents improve regioselectivity, while prolonged heating during cyclization may degrade sensitive functional groups. Monitor yields via HPLC or NMR.
Q. How should researchers handle solubility and storage of this compound to ensure stability?
- Methodological Answer :
- Solubility : Optimize solubility using polar aprotic solvents (e.g., DMF, DMSO) with brief ultrasonication at 37°C. Avoid aqueous buffers unless stabilized by co-solvents like PEG-300 .
- Storage : Store lyophilized powder at -80°C in moisture-free, argon-purged vials. For short-term use, -20°C with desiccants is acceptable .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structural refinement, particularly for resolving bromine atom positions and hydrogen bonding patterns .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) validate regiochemistry .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model bromine’s electron-withdrawing effects on HOMO-LUMO gaps. Basis sets like 6-311+G(d,p) improve accuracy for heavy atoms .
- Reactivity Mapping : Use Mulliken charges to identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at C-3) .
Q. What experimental strategies resolve contradictions in reported biological activities of indazole derivatives?
- Methodological Answer :
- Dose-Response Profiling : Conduct cell viability assays (e.g., MTT) across a broad concentration range (1 nM–100 µM) to differentiate cytotoxic vs. cytostatic effects.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies, adjusting for variables like cell line passage number and serum concentration .
Q. How can researchers design indazole derivatives for selective kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at C-3 (e.g., aryl groups via Buchwald-Hartwig coupling) to enhance binding to kinase ATP pockets .
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP) to optimize steric and electronic complementarity. Prioritize derivatives with ΔG < -9 kcal/mol .
- ADMET Screening : Predict pharmacokinetics using SwissADME and toxicity via ProTox-II to eliminate candidates with poor bioavailability or hepatotoxicity .
Q. What methodologies address low yields in bromination reactions of indazole derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) to improve regioselectivity. AlCl₃ favors para-bromination in electron-rich systems .
- In Situ Monitoring : Employ Raman spectroscopy to track bromine consumption and halt reactions at 85% conversion to minimize di-brominated byproducts .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
- Methodological Answer :
- Dynamic NMR : Acquire variable-temperature ¹H NMR (25–80°C) in DMSO-d₆/CDCl₃ mixtures. Calculate tautomer ratios using integration of NH vs. aromatic protons.
- DFT Calculations : Simulate solvent effects (e.g., PCM model) to predict dominant tautomers. Polar solvents stabilize the 1H-tautomer due to hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
